molecular formula C24H31N5O2 B2584497 9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-42-7

9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2584497
CAS RN: 877616-42-7
M. Wt: 421.545
InChI Key: KSYNAYCOTMOGKP-UHFFFAOYSA-N
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Description

The compound is a cyclohexane derivative, which means it contains a cyclohexane ring, a common structure in many organic compounds . It also contains a pyrimido[2,1-f]purine-2,4(1H,3H)-dione group, which is a type of heterocyclic compound that contains nitrogen atoms.


Molecular Structure Analysis

Cyclohexane rings can exist in a number of different conformations, including “chair” and “boat” forms . The presence of the substituents on the ring can influence the preferred conformation and the overall shape of the molecule.


Chemical Reactions Analysis

Reactions at the benzylic position (the carbon next to the cyclohexane ring) are common in organic chemistry and can involve free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the specific arrangement of the atoms can all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of pyrimidine annelated heterocycles, which are similar in structure to the mentioned compound. These studies have involved regioselective synthesis techniques to produce heterocycles with potential biological activity. For example, Majumdar et al. (2001) demonstrated the synthesis of various heterocycles from 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil, yielding compounds with potential for further pharmacological investigation (Majumdar et al., 2001).

Potential in Neurodegenerative Diseases

Compounds structurally related to the mentioned chemical have been explored for their applications in neurodegenerative diseases. Brunschweiger et al. (2014) designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as water-soluble tricyclic xanthine derivatives, showing potential as multitarget drugs for neurodegenerative diseases. Their research identified compounds with dual-target-directed activities against adenosine receptor subtypes and monoamine oxidases (MAO), suggesting their usefulness in symptomatic as well as disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Antiinflammatory Activity

The antiinflammatory activity of substituted analogues based on pyrimidopurinediones has been investigated. Kaminski et al. (1989) synthesized a series of these analogues, demonstrating their effectiveness in reducing inflammation in a rat model. This suggests the potential of such compounds in the development of new anti-inflammatory drugs (Kaminski et al., 1989).

Coordination Compounds and Chelation

Dimethylhydrazones of cyclohexane-1,2-dione and related compounds have been studied for their ability to form coordination compounds. Demertzi et al. (1984) explored the formation of tetrahedral complexes with Co(II) and Zn(II), indicating the potential of these compounds as ligands in the synthesis of coordination compounds (Demertzi et al., 1984).

properties

IUPAC Name

9-cyclohexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-16-9-11-18(12-10-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-17(2)14-28(20)23)19-7-5-4-6-8-19/h9-12,17,19H,4-8,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNAYCOTMOGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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